1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using corresponding alkyl halides.
Esterification: The carboxylate groups are formed through esterification reactions involving alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl, ethyl, and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate: A similar compound with slight variations in the substituents.
tert-Butyl 4-[(E)-But-1-en-3-yl]phenylcarbamate: Another compound with a tert-butyl group and different functional groups.
Uniqueness
1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-6-18-11(16)10-9(15)7-8(2)14(10)12(17)19-13(3,4)5/h8,10H,6-7H2,1-5H3 |
InChI Key |
BUUYPTBSJAVSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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